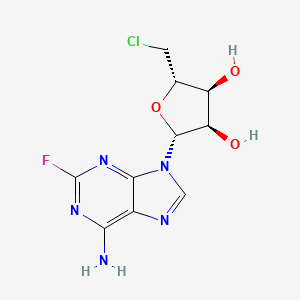
Perk-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PERK-IN-5 is a highly selective and potent inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK). This compound is known for its significant inhibitory effects on PERK, with an IC50 value of 2 nM, and on phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α), with an IC50 value of 9 nM . This compound has shown promising results in inhibiting tumor growth in various cancer models, making it a valuable compound in cancer research and therapy .
Preparation Methods
The synthesis of PERK-IN-5 involves several steps, including the formation of key intermediates and the final coupling reactions. . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods for this compound are designed to optimize the synthesis process, ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
PERK-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
PERK-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of PERK and its downstream effects . In biology, this compound is employed to investigate the role of PERK in cellular stress responses and apoptosis . In medicine, this compound has shown potential in the treatment of various cancers, neurodegenerative diseases, and ischemic stroke . Additionally, this compound is used in industrial applications to develop new therapeutic agents and to study the mechanisms of drug resistance .
Mechanism of Action
The mechanism of action of PERK-IN-5 involves the inhibition of the PERK signaling pathway. PERK is a key sensor of endoplasmic reticulum stress and plays a crucial role in the unfolded protein response . Upon activation, PERK phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), leading to the suppression of global protein synthesis and the activation of stress response genes . This compound inhibits this pathway by binding to the ATP-binding site of PERK, preventing its activation and subsequent phosphorylation of eIF2α . This inhibition results in reduced cellular stress and apoptosis, making this compound a valuable compound in cancer therapy .
Comparison with Similar Compounds
PERK-IN-5 is unique in its high selectivity and potency compared to other PERK inhibitors. Similar compounds include GSK2606414, GSK2656157, and AMG44 . While these compounds also inhibit PERK, they often have off-target effects on other kinases, such as receptor-interacting protein kinase 1 (RIPK1) . In contrast, this compound exhibits a more specific binding profile, reducing the likelihood of off-target effects and increasing its therapeutic potential . This specificity makes this compound a preferred choice for research and therapeutic applications.
Properties
Molecular Formula |
C25H26F2N4O3 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-ethylphenyl]-N-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H26F2N4O3/c1-4-14-9-19(31-25(34)22(32)15-7-17(26)11-18(27)8-15)5-6-20(14)16-10-21(23(28)29-12-16)24(33)30-13(2)3/h5-13,22,32H,4H2,1-3H3,(H2,28,29)(H,30,33)(H,31,34)/t22-/m1/s1 |
InChI Key |
YNDQMKBAYRFBMW-JOCHJYFZSA-N |
Isomeric SMILES |
CCC1=C(C=CC(=C1)NC(=O)[C@@H](C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC(=O)C(C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)
![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830273.png)



![2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B10830295.png)
![(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B10830301.png)

![tert-butyl N-[(E,4S,7S)-7-benzyl-8-[(2S)-2-[[(2S)-1-[[(2S)-1-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-8-oxooct-5-en-4-yl]carbamate](/img/structure/B10830309.png)


